4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid
Overview
Description
4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid, also known as 4-EBEBA, is a boronic acid derivative that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 166-168°C and a boiling point of 217°C. It is soluble in water, methanol, ethanol, and other organic solvents. 4-EBEBA has been studied for its potential applications in organic synthesis, drug discovery, and other biochemical and physiological studies.
Scientific Research Applications
Synthesis of Functionalized Aromatic Compounds
Research by Nakamura, Uchiyama, and Ohwada (2003) explores the synthesis of 4H-1,2-benzoxazine rings with various electron-withdrawing substituents on the benzene ring. This method enables the production of functionalized o-quinone methides and multisubstituted phenols, indicating that compounds like 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid could serve as potent intermediates in the synthesis of oxygen-functionalized aromatic compounds (Satoshi Nakamura, M. Uchiyama, T. Ohwada, 2003).
Antioxidant Activity Relationship in Phenolic Acids
A study conducted by Chen et al. (2020) investigates the structure-antioxidant activity relationship of phenolic acids, highlighting the role of methoxy, phenolic hydroxyl, and carboxylic acid groups in enhancing antioxidant activities. This research suggests that derivatives of benzeneboronic acids, such as 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid, could potentially contribute to the antioxidant properties of phenolic acids (Jinxiang Chen, Jing Yang, Lanlan Ma, Jun Li, Nasir Shahzad, Chan Kyung Kim, 2020).
Supramolecular Liquid-Crystalline Networks
Kihara, Kato, Uryu, and Fréchet (1996) describe the self-assembly of multifunctional H-bond donor and acceptor molecules to form supramolecular liquid-crystalline networks. The research involves the use of carboxyphenoxy derivatives, which are related to benzeneboronic acid compounds, showcasing their potential in creating liquid-crystalline network structures for various applications (H. Kihara, Takashi Kato, T. Uryu, J. Fréchet, 1996).
Novel Copolymers for Materials Science
The work of Kharas et al. (2013) focuses on the synthesis of novel copolymers from ethoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including derivatives with ethoxy substituents. These copolymers show potential in materials science due to their unique properties and degradation behaviors, indicating the versatility of benzeneboronic acid derivatives in polymer science (G. Kharas, A. Delgado, Nicole Gange, Matthew C. Hartzell, Nicholas W. Hawley, Kathryn A. Kupczyk, E. Lam, S. Lyngaas, Fahad Mohammad, Mary E. Montgomery, Adelin J. Ryan, Vanessa Wright, 2013).
Photovoltaic Applications
Research by Cheng, Li, and Zhan (2014) demonstrates the use of indene-C60 bisadduct as an electron-cascade acceptor in ternary blend polymer solar cells, where derivatives of benzeneboronic acids could be employed to enhance photovoltaic efficiencies. This study signifies the role of benzeneboronic acid derivatives in improving the performance of solar cells through advanced material design (Pei Cheng, Yongfang Li, X. Zhan, 2014).
properties
IUPAC Name |
[4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6,13-14H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECJJOCHJYCOJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591616 | |
Record name | [4-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid | |
CAS RN |
282116-97-6 | |
Record name | [4-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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